benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound with the molecular formula C23H22O5 and a molecular weight of 378.429 g/mol . This compound is known for its unique structure, which includes a benzyl group, a chromen ring, and an acetate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of benzyl alcohol with [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Butyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- Ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Uniqueness
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific structural features, such as the presence of a benzyl group and a chromen ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzyl group attached to a tetrahydrobenzo[c]chromene derivative, which is known for its diverse biological activities.
1. Antioxidant Activity
This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have demonstrated that this compound can significantly scavenge free radicals, thereby protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism may contribute to its potential therapeutic effects in conditions characterized by chronic inflammation.
3. Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to enhance neuronal survival under stress conditions and may inhibit neurodegenerative pathways associated with diseases like Alzheimer's.
Biological Activity Data
Case Studies
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various compounds, this compound exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to measure the efficacy.
Case Study 2: Neuroprotection in Cell Models
A recent investigation into the neuroprotective effects of this compound used SH-SY5Y neuroblastoma cells exposed to oxidative stress. Treatment with benzyl acetate resulted in reduced apoptosis and enhanced cell viability, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Properties
IUPAC Name |
benzyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-15-20(26-14-21(24)27-13-16-7-3-2-4-8-16)12-11-18-17-9-5-6-10-19(17)23(25)28-22(15)18/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHAWYJBKUXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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